DS20362725

Description

Properties

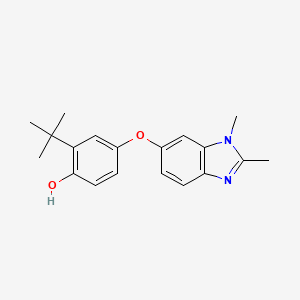

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol |

InChI |

InChI=1S/C19H22N2O2/c1-12-20-16-8-6-14(11-17(16)21(12)5)23-13-7-9-18(22)15(10-13)19(2,3)4/h6-11,22H,1-5H3 |

InChI Key |

LQWRSCHPPDJXLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C)C=C(C=C2)OC3=CC(=C(C=C3)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-azide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Biotin-PEG4-azide, a heterobifunctional linker integral to modern bioconjugation, diagnostics, and targeted drug delivery. We will explore the core mechanism of action, experimental protocols, and the specific roles of its constituent functional groups.

Introduction: The Architecture of a Versatile Linker

Biotin-PEG4-azide is a sophisticated chemical tool designed for the precise and stable labeling of biomolecules.[1] Its structure is tripartite, consisting of a biotin (B1667282) moiety for high-affinity binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation via "click chemistry".[1][2] This unique combination of features makes it an indispensable reagent for attaching a biotin handle to a wide array of molecules and surfaces, facilitating detection, purification, and targeted delivery.[3][4]

Core Components and Their Functions

The efficacy of Biotin-PEG4-azide stems from the distinct properties of its three key components:

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This high-affinity binding is leveraged for robust detection, affinity purification of biotinylated molecules from complex mixtures, and immobilization onto streptavidin-coated surfaces for assays and diagnostics.[1]

-

PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a flexible, hydrophilic chain that confers several critical advantages.[1] It significantly increases the aqueous solubility of the entire conjugate, which is crucial for reactions in biological buffers.[2][4][5] Furthermore, it acts as a spacer arm, physically separating the biotin from the conjugated biomolecule, which minimizes steric hindrance and ensures that the biotin remains accessible for efficient binding to streptavidin.[1][2][4][5]

-

Azide (-N₃) Group: The azide functional group is the reactive handle of the molecule. It is largely inert to the functional groups typically found in biological systems, a property known as bioorthogonality.[1] This allows for highly specific chemical ligation to a complementary functional group (an alkyne) with minimal side reactions, even in complex environments like cell lysates or living cells.[1][6]

Mechanism of Action: The "Click Chemistry" Core

The primary mechanism of action for Biotin-PEG4-azide is its participation in click chemistry reactions. This term describes a class of reactions that are rapid, specific, and high-yielding.[6][7] The azide group enables conjugation through two main pathways.

The most common application of Biotin-PEG4-azide involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][8] In this reaction, the azide group undergoes a 1,3-dipolar cycloaddition with a terminal alkyne on a target molecule.[7][] The presence of a copper(I) catalyst is essential to accelerate the reaction and ensure the formation of a stable, covalent 1,2,3-triazole linkage.[1][2][] This reaction is highly efficient and can be performed in aqueous buffers over a wide pH range (4-12).[]

To circumvent the potential cytotoxicity of copper catalysts in living systems, a copper-free version of click chemistry was developed.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involves the reaction of the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][2][5][8] The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed efficiently without the need for a metal catalyst.[] This makes SPAAC an ideal method for labeling molecules in live cells or whole organisms.

Diagram of Click Chemistry Mechanisms

Caption: The dual mechanisms of Biotin-PEG4-azide conjugation via CuAAC and SPAAC pathways.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative properties of Biotin-PEG4-azide.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₆N₆O₆S | [10] |

| Molecular Weight | 488.6 g/mol | [10] |

| CAS Number | 1309649-57-7 | [10] |

| Purity | >95% (typically analyzed by HPLC) | [11] |

| Appearance | White to light yellow solid | [10] |

| Solubility | Soluble in DMSO, DMF | [10][11] |

| Storage Conditions | -20°C, desiccated | [2][8][11] |

| Linker Type | Non-cleavable | [2] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for both CuAAC and SPAAC reactions. Researchers should optimize ratios and reaction times for their specific biomolecules.

This protocol is adapted from methodologies used for conjugating biotin azides to alkyne-modified biomolecules.[12]

Reagents:

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS).

-

Biotin-PEG4-azide.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Reducing agent stock solution (e.g., 50 mM TCEP or Sodium Ascorbate in water).

-

Copper ligand stock solution (e.g., 1.7 mM TBTA in DMSO/t-butanol).

Procedure:

-

Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in a reaction buffer to a final concentration of 2-10 mg/mL.[13]

-

Prepare Biotin-PEG4-azide: Prepare a stock solution of Biotin-PEG4-azide (e.g., 10 mM in DMSO).[10]

-

Prepare Click Cocktail: Immediately before use, prepare a premix of the catalyst components. For a final reaction volume, combine the ligand, CuSO₄, and reducing agent. A common formulation results in final concentrations of 100 µM ligand, 1 mM CuSO₄, and 1 mM TCEP/Ascorbate.[12]

-

Initiate Reaction: Add the Biotin-PEG4-azide to the biomolecule solution (a 10:1 molar ratio of biotin-azide to protein is a good starting point).[13] Then, add the freshly prepared click cocktail to the biomolecule/azide mixture.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[12]

-

Purification: Remove excess reagents and byproducts. For proteins, this can be achieved via dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or acetone (B3395972) precipitation.[12][13]

This protocol is for conjugating Biotin-PEG4-azide to molecules modified with a strained alkyne like DBCO.[14]

Reagents:

-

Strained alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.5).

-

Biotin-PEG4-azide stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Prepare Biomolecule: Dissolve the DBCO-modified biomolecule in the reaction buffer.

-

Add Biotin-PEG4-azide: Add the Biotin-PEG4-azide stock solution to the biomolecule solution. A slight molar excess of the azide (e.g., 1.5 to 5 equivalents) is typically used.[14]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.[14] The reaction can also be performed at 4°C overnight if the biomolecule is sensitive.

-

Purification: Purify the resulting biotinylated conjugate using standard methods as described in the CuAAC protocol (dialysis, chromatography) to remove unreacted Biotin-PEG4-azide.

Diagram of a General Experimental Workflow dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes A [label="1. Prepare Reagents\n- Alkyne/DBCO-Biomolecule\n- Biotin-PEG4-Azide Stock\n- Catalyst Stocks (for CuAAC)"]; B [label="2. Initiate Reaction\nCombine biomolecule and\nBiotin-PEG4-Azide"]; C [label="Add Catalyst Cocktail\n(CuAAC Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="3. Incubate\n(Room Temperature, 1-4 hours)"]; E [label="4. Purify Conjugate\n(e.g., SEC, Dialysis)"]; F [label="5. Analysis & Downstream Use\n- SDS-PAGE / Mass Spec\n- Affinity Purification\n- Cell Imaging"];

// Edges A -> B; B -> C [style=dashed, label=" If CuAAC "]; B -> D [label=" If SPAAC "]; C -> D; D -> E; E -> F; }

References

- 1. chempep.com [chempep.com]

- 2. Biotin-PEG4-azide - Creative Biolabs [creative-biolabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 6. abpbio.com [abpbio.com]

- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Biotin-PEG4-Azide [baseclick.eu]

- 11. vectorlabs.com [vectorlabs.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. researchgate.net [researchgate.net]

DS20362725 chemical structure and properties

Despite a comprehensive search across multiple chemical and patent databases, no publicly available information was found for the identifier "DS20362725." This suggests that "this compound" may be an internal research compound, a proprietary molecule not yet disclosed in the public domain, or a possible typographical error.

As a result, the requested in-depth technical guide or whitepaper on the chemical structure, properties, and biological activity of this compound cannot be provided at this time. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of foundational data for this specific molecule.

For researchers, scientists, and drug development professionals seeking information on a particular compound, it is crucial that the identifier be accurate and publicly registered. If "this compound" is a known internal identifier, accessing information would require direct contact with the originating institution or company.

Should "this compound" be a different identifier, or if more context becomes available, a renewed search may yield results. Without further details, a comprehensive technical guide cannot be generated.

The Cornerstone of Bioconjugation: A Technical Guide to Biotin-PEG4-Azide and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the ability to specifically and efficiently label biomolecules is paramount. This guide delves into the core principles of a powerful molecular tool, Biotin-PEG4-Azide, and its application in the revolutionary field of click chemistry. This heterobifunctional linker has become an indispensable reagent for researchers in drug development, diagnostics, and fundamental biological research, enabling the precise attachment of a biotin (B1667282) tag to a wide array of molecules.[1]

At its core, Biotin-PEG4-Azide combines three key functional components: a high-affinity biotin moiety for strong and specific binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance, and a highly reactive azide (B81097) group that serves as a bioorthogonal handle for click chemistry reactions.[1][2] This intelligent design allows for the robust and specific labeling of biomolecules in complex biological milieu.[1]

This technical guide will explore the two primary modalities of click chemistry where Biotin-PEG4-Azide is employed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will provide a detailed comparison of their mechanisms, quantitative performance metrics, and step-by-step experimental protocols for key applications.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC is dictated by the specific experimental context, with each offering distinct advantages in terms of reaction kinetics, biocompatibility, and cost. The following table summarizes key quantitative parameters to aid in selecting the optimal click chemistry approach for your research needs.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[2] |

| Typical Reaction Time | 30 minutes to a few hours[2] | 1 to 12 hours (can be longer for less reactive alkynes)[2] |

| Typical Reactant Concentration | >10 µM[2] | Can be higher to achieve reasonable reaction times[2] |

| Yields | Near-quantitative[2][3] | Generally high, but can be lower than CuAAC[2] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[2][4] | Mixture of 1,4 and 1,5 regioisomers[2][5] |

| Biocompatibility | Limited by copper toxicity[2][5] | Excellent, widely used for in vivo applications[2] |

| Cost of Reagents | Generally less expensive (terminal alkynes, copper salts, ligands)[6] | Strained cyclooctynes can be significantly more expensive[6] |

Principles and Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7] This reaction proceeds rapidly under mild conditions, including in aqueous buffers, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][4] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2] The addition of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial to protect the copper(I) from oxidation and prevent the formation of reactive oxygen species that can damage biomolecules.[2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, also known as copper-free click chemistry, circumvents the cytotoxicity associated with the copper catalyst, making it ideal for applications in living cells and whole organisms.[2][8] This reaction relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to drive the cycloaddition with an azide.[8] The release of this ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously without the need for a catalyst.[8] While highly bioorthogonal, SPAAC typically exhibits slower reaction kinetics compared to CuAAC and can result in a mixture of regioisomers.[2][5]

Experimental Protocols

Protocol 1: Biotinylation of an Alkyne-Modified Protein using CuAAC

This protocol provides a general procedure for the biotinylation of a protein containing a terminal alkyne functionality using Biotin-PEG4-Azide via a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG4-Azide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification resin (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Biotin-PEG4-Azide in DMSO to a final concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 10-100 µM.

-

Add the Biotin-PEG4-Azide stock solution to the protein solution to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).

-

Add the THPTA stock solution to a final concentration of 250-1250 µM (a 5-fold molar excess over CuSO₄).

-

Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM. Gently mix the reaction.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted Biotin-PEG4-Azide and copper catalyst using size-exclusion chromatography, dialysis, or another suitable protein purification method.

-

-

Verification:

-

Confirm successful biotinylation via methods such as Western blot using streptavidin-HRP, mass spectrometry, or a gel-shift assay.

-

Protocol 2: Labeling of Azide-Modified Cell Surface Glycans using SPAAC

This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to express azide groups, using a DBCO-functionalized biotin probe in a copper-free click reaction. For this example, we will consider the reaction of Biotin-PEG4-Azide with a DBCO-functionalized molecule for subsequent detection, though the principle is the same for labeling azide-modified cells with a DBCO-biotin conjugate.

Materials:

-

Cells with azide-modified surface glycans (e.g., cultured with Ac₄ManNAz)

-

DBCO-functionalized biotin conjugate (e.g., DBCO-PEG4-Biotin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest the cells containing azide-modified surface glycans and wash them twice with ice-cold PBS to remove any residual media components.

-

Resuspend the cells in PBS at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Labeling Reaction:

-

Prepare a stock solution of the DBCO-functionalized biotin conjugate in DMSO or water.

-

Add the DBCO-biotin conjugate stock solution to the cell suspension to a final concentration of 10-100 µM.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at room temperature or 37°C. For live-cell imaging, incubation can also be performed at 4°C for a longer duration to minimize internalization.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove any unreacted DBCO-biotin conjugate.

-

-

Detection:

-

For flow cytometry or fluorescence microscopy, the biotinylated cells can be stained with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC).

-

Resuspend the washed cells in a staining buffer (e.g., PBS with 1% BSA) and add the fluorescent streptavidin conjugate at the manufacturer's recommended concentration.

-

Incubate for 20-30 minutes on ice, protected from light.

-

Wash the cells twice with staining buffer.

-

-

Analysis:

-

Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

-

Conclusion

Biotin-PEG4-Azide, in conjunction with click chemistry, represents a robust and versatile platform for the specific and efficient biotinylation of a vast range of biomolecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approaches is contingent upon the specific requirements of the experiment, with CuAAC offering faster kinetics and higher yields for in vitro applications, while SPAAC provides unparalleled biocompatibility for studies in living systems. By understanding the core principles, quantitative differences, and detailed protocols outlined in this guide, researchers can effectively leverage this powerful tool to advance their research in drug discovery, diagnostics, and the broader life sciences.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. bioclone.net [bioclone.net]

- 8. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This guide provides a comprehensive technical overview of the tetraethylene glycol (PEG4) spacer, a discrete and hydrophilic linker increasingly employed in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide conjugates. We will delve into its core properties, quantitative impact on bioconjugate function, and detailed experimental protocols for its application.

Core Principles of the PEG4 Spacer in Bioconjugation

The PEG4 spacer is a short, monodisperse chain consisting of four repeating ethylene (B1197577) glycol units. Its defined structure and molecular weight are crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles. The fundamental properties of the PEG4 spacer that make it advantageous in bioconjugation include:

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the bioconjugate. This is particularly beneficial when working with hydrophobic payloads or peptides, helping to prevent aggregation.[1][2]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer, reducing the risk of an adverse immune response against the bioconjugate.[3][4]

-

Flexibility: The rotational freedom of the C-O-C bonds in the PEG chain provides conformational flexibility, which can be crucial for enabling the conjugated moieties to interact optimally with their biological targets.[2]

-

Defined Spacer Length: The PEG4 spacer provides a precise distance of approximately 14 angstroms between the conjugated molecules. This controlled spacing can minimize steric hindrance and is a key variable in optimizing the biological activity of complex molecules like PROTACs.[][6]

Impact of the PEG4 Spacer on Bioconjugate Properties: A Quantitative Analysis

The incorporation of a PEG4 spacer can have a profound and measurable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of PEGylation.

Table 1: Influence of PEG4 Spacer on Solubility and Hydrophobicity

| Bioconjugate Type | Linker Comparison | Measured Parameter | Value with PEG4 Spacer | Value with Other Linker | Reference(s) |

| PROTAC | PEG4 vs. Alkyl C8 | Aqueous Solubility (µg/mL) | 25 | 5 | [7] |

| Peptide | Unmodified vs. PEGylated | LogD7.4 | -4.23 ± 0.26 | -2.64 ± 0.25 | [8] |

| Small Molecule | PEG4 vs. No PEG | Hydrophilicity | Enhanced | Lower | [2] |

Table 2: Effect of PEG4 Spacer on Pharmacokinetics and Stability

| Bioconjugate Type | Linker Comparison | Measured Parameter | Value with PEG4 Spacer | Value with Other Linker | Reference(s) |

| ADC (Trastuzumab-based) | With PEG linker | Half-life (days) | 5.7 - 5.8 | 4 (without PEG linker) | [9] |

| Peptide | PEG4 vs. No PEG | Metabolic Stability | Increased | Lower | [10] |

| ADC (T-DM1) | Non-cleavable linker | Half-life (days) | 4.56 ± 1.11 | N/A |

Table 3: Impact of PEG4 Spacer on Biological Activity and Binding Affinity

| Bioconjugate Type | Linker Comparison | Measured Parameter | Value with PEG4 Spacer | Value with Other Linker | Reference(s) |

| RGD Peptide Conjugate | DOTA-P-RGD vs. DOTA-3P-RGD(2) | IC50 (nM) | 44.3 ± 3.5 | 1.5 ± 0.2 | [7] |

| PROTAC (BRD4 Degrader) | PEG3 vs. PEG4 vs. PEG5 | DC50 (nM) | 20 | 55 (PEG3), 15 (PEG5) | [11] |

| PROTAC (BRD4 Degrader) | PEG3 vs. PEG4 vs. PEG5 | Dmax (%) | 95 | 85 (PEG3), >98 (PEG5) | [11] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of PEG4 spacers in bioconjugation.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions involving PEG4 spacers.

Protocol 1: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an amine-reactive NHS-ester functionalized PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.[][6][12][13][14]

Materials:

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

NHS-PEG4-Maleimide (or other desired functionality)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Zeba Spin Desalting Column, 40K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), exchange the buffer to PBS, pH 7.2-7.4, using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Linker Preparation:

-

Equilibrate the vial of NHS-PEG4-linker to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume to prevent antibody denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS-ester groups.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and byproducts using a desalting column equilibrated with PBS.

-

Collect the purified antibody-PEG4 conjugate.

-

-

Characterization:

-

Determine the final protein concentration (e.g., via BCA assay).

-

Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Protocol 2: Maleimide-Thiol PEGylation of a Peptide

This protocol details the conjugation of a maleimide-functionalized PEG4 linker to a cysteine-containing peptide.[3][9][11][15][16]

Materials:

-

Cysteine-containing peptide

-

Maleimide-PEG4-NHS ester (or other desired functionality)

-

Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5, containing 1-10 mM EDTA)

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the degassed conjugation buffer. If the peptide has disulfide bonds that need to be reduced to expose the thiol group, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

-

Linker Preparation:

-

Equilibrate the vial of Maleimide-PEG4-linker to room temperature.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the linker stock solution to the peptide solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the peptide-PEG4 conjugate from unreacted peptide and linker using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate using Mass Spectrometry and analytical HPLC.

-

Protocol 3: PROTAC Synthesis using a Functionalized PEG4 Linker

This protocol outlines a general two-step synthesis of a PROTAC, for example, targeting BRD4, using a heterobifunctional PEG4 linker.[1]

Materials:

-

E3 ligase ligand with an amine handle (e.g., Pomalidomide)

-

Target protein ligand with an azide (B81097) handle (e.g., JQ1-azide)

-

Heterobifunctional PEG4 linker (e.g., DBCO-PEG4-acid)

-

Anhydrous DMF

-

Coupling reagents (e.g., HATU, DIPEA)

-

Purification system (e.g., flash column chromatography, preparative HPLC)

Procedure:

-

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

-

Dissolve the DBCO-PEG4-acid linker (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the linker-ligase conjugate by flash column chromatography.

-

-

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Dissolve the purified linker-ligase conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in a suitable solvent (e.g., DMF/water).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.

-

Conclusion

The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation, offering a favorable balance of hydrophilicity, flexibility, and defined length. Its ability to improve the solubility, stability, and pharmacokinetic properties of bioconjugates has made it a popular choice for the development of next-generation therapeutics, including ADCs and PROTACs. The rational selection and application of PEG4 linkers, guided by quantitative data and robust experimental protocols, are essential for optimizing the performance of these complex biomolecules. As our understanding of the intricate interplay between linker chemistry and biological function continues to grow, the strategic use of well-defined spacers like PEG4 will undoubtedly play an increasingly important role in the future of drug design and development.

References

- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. adcreview.com [adcreview.com]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. PEG4,PEG8,PEG24 | Effect Of Polyethylene Glycol,alkyl,and Oligonucleotide Spacers On The Binding,secondary Structure,and Self-assembly Of Fractalkine Binding FKN-S2 Aptamer-amphiphiles [sinopeg.com]

- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 15. researchgate.net [researchgate.net]

- 16. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biotin-PEG4-azide (CAS Number 1309649-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-azide (CAS 1309649-57-7) is a versatile, heterobifunctional linker widely employed in biomedical research and drug development. This molecule integrates three key functional components: a high-affinity biotin (B1667282) moiety for streptavidin-based detection and purification, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a bioorthogonal azide (B81097) group for covalent ligation via "click chemistry." This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols involving Biotin-PEG4-azide. It is intended to serve as a valuable resource for researchers leveraging this powerful tool for bioconjugation, proteomics, targeted drug delivery, and the study of complex biological pathways.

Core Properties and Specifications

Biotin-PEG4-azide is a white to light yellow solid with good solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1309649-57-7 | [1][2][3][4][5] |

| Molecular Formula | C20H36N6O6S | [2][5] |

| Molecular Weight | 488.6 g/mol | [1][2][5] |

| Purity | ≥95% (HPLC) | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 102-106 °C | [2] |

| Solubility | DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, protected from light and moisture | [1][3] |

Key Applications

The unique trifunctional structure of Biotin-PEG4-azide makes it an invaluable tool in a multitude of life science applications:

-

Bioconjugation: This molecule is fundamental for attaching biotin to various biomolecules, including proteins, antibodies, and nucleic acids, as well as to surfaces.[2]

-

Click Chemistry: The azide group facilitates highly specific and efficient covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5]

-

Proteomics: In chemical proteomics, it is used for the identification and enrichment of post-translationally modified peptides and for activity-based protein profiling.

-

Targeted Drug Delivery: The biotin moiety serves as a targeting ligand for cells and tissues that overexpress biotin receptors, a common characteristic of many cancer cells.[2]

-

PROTAC Synthesis: It is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[3]

-

Imaging: While not intrinsically fluorescent, it enables the attachment of biotin to target molecules, which can then be visualized using fluorescently labeled streptavidin conjugates.

Experimental Protocols

General Protein Labeling via Click Chemistry

This protocol provides a general framework for labeling an alkyne-modified protein with Biotin-PEG4-azide using CuAAC.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Biotin-PEG4-azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

-

DMSO

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Biotin-PEG4-azide in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the Biotin-PEG4-azide stock solution. A 10-fold molar excess of the biotin reagent is a good starting point.

-

Add the THPTA solution to the reaction mixture at a final concentration of 1 mM.

-

Add the CuSO4 solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

-

Verification:

-

Confirm the successful biotinylation of the protein using techniques such as Western blotting with streptavidin-HRP or mass spectrometry.

-

One-Pot Triplex Tagging for Chemical Proteomics

This protocol is adapted from a method for the confident identification of modified peptides using a mixture of homologous biotinyl azides.

Materials:

-

Cell lysate containing alkyne-modified proteins (1.5 mg/mL)

-

Biotin-PEG4-azide

-

Biotin-PEG3-azide and Biotin-PEG5-azide (for triplex tagging)

-

tris(benzyltriazolylmethyl)amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

tris(2-carboxyethyl)phosphine (TCEP)

-

DMSO

-

tert-butanol

-

Cold acetone (B3395972)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1.7 mM TBTA stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

Prepare a 50 mM CuSO4 stock solution in water.

-

Prepare a 50 mM TCEP stock solution in water.

-

For triplex tagging, prepare a mixed stock solution containing 1.25 mM each of Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in water.

-

-

Click Reaction Cocktail Preparation:

-

For each reaction, prepare 136 µL of the click reagent cocktail by mixing:

-

68 µL of the TBTA stock solution

-

22.6 µL of the CuSO4 stock solution

-

22.6 µL of the TCEP stock solution

-

22.6 µL of the mixed biotinyl azide stock solution

-

-

-

Labeling Reaction:

-

To 1 mL of the cell lysate, add 110 µL of the click reagent cocktail. This results in final concentrations of 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP, and 25 µM of each biotinyl azide.

-

Incubate the reaction mixture for 1 hour at room temperature with constant agitation.

-

-

Protein Precipitation:

-

After the incubation, precipitate the proteins by adding 10 mL of cold acetone and storing at -20°C overnight.

-

-

Downstream Processing:

-

The precipitated proteins can then be collected by centrifugation and processed for proteomic analysis, including digestion, enrichment of biotinylated peptides using streptavidin beads, and mass spectrometry.

-

Visualization of an Experimental Workflow and a Signaling Pathway

General Workflow for Protein Labeling and Detection

The following diagram illustrates a typical experimental workflow for labeling a target protein with Biotin-PEG4-azide and subsequent detection.

Caption: A general workflow for protein labeling and detection.

Signaling Pathway: Receptor Internalization Study

Biotinylation is a powerful technique to study the internalization of cell surface receptors. While not directly a signaling pathway, it allows for the elucidation of signaling events by quantifying the trafficking of receptors in response to stimuli. The following diagram illustrates the workflow for a receptor internalization assay.

Caption: Workflow for studying receptor internalization.

Safety and Handling

Biotin-PEG4-azide should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Biotin-PEG4-azide is a powerful and versatile chemical tool for life science research and development. Its unique combination of a biotin handle, a PEG spacer, and a bioorthogonal azide group enables a wide range of applications, from specific biomolecule labeling and detection to the construction of complex therapeutic modalities like PROTACs and targeted drug delivery systems. The detailed protocols and workflows provided in this guide are intended to facilitate the effective implementation of this reagent in various experimental settings, ultimately contributing to advancements in our understanding of biology and the development of novel therapeutics.

References

Bioorthogonal chemistry of azide-alkyne cycloaddition

An In-depth Technical Guide to the Bioorthogonal Chemistry of Azide-Alkyne Cycloaddition

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] This powerful concept, pioneered by Carolyn R. Bertozzi, has transformed our ability to probe complex biological systems in real-time. At the forefront of bioorthogonal chemistry is the azide-alkyne cycloaddition, a highly specific and efficient ligation reaction. This reaction joins a molecule bearing an azide (B81097) functional group with another containing an alkyne, forming a stable triazole linkage.[1][4] The azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction occurs only between the intended partners.[5][6]

This guide provides a detailed exploration of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their core principles, mechanisms, quantitative kinetics, and applications, providing detailed protocols for their implementation in a research context.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless.[7][8] It describes reactions that are modular, high-yielding, and create stable products under benign, often aqueous, conditions.[4][9] The CuAAC reaction involves the cycloaddition of a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, exhibits a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction.[9] This catalysis also ensures high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[7][10]

Core Mechanism

While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[7] This mechanism more accurately accounts for the reaction's remarkable speed and fidelity.[7] The catalytic cycle proceeds through several key steps, beginning with the formation of a copper acetylide intermediate.

Advantages and Limitations

The primary advantage of CuAAC is its exceptional speed and efficiency.[6] However, its application in living systems is hampered by the cytotoxicity of the copper catalyst.[11][12] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[13] To mitigate this, various copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris-benzyltriazolylamine (TBTA), have been developed. These ligands stabilize the Cu(I) oxidation state, protect cells from copper-induced damage, and accelerate the reaction.[7][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1][4] This reaction is a cornerstone of bioorthogonal chemistry for live-cell and in-vivo applications.[15] SPAAC is a copper-free reaction that utilizes the high ring strain of a cyclooctyne (B158145)—the smallest stable cyclic alkyne—to dramatically lower the activation energy of the cycloaddition with an azide.[15][]

Core Mechanism

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition.[15] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage, releasing the inherent ring strain of the cyclooctyne as the driving force for the reaction.[15][]

Evolution of Cyclooctynes

The utility of SPAAC is largely dependent on the reactivity and stability of the cyclooctyne. Research has led to the development of several generations of cyclooctynes, each with improved properties. Early examples like OCT had poor kinetics and water solubility.[3] Subsequent developments, such as the introduction of electron-withdrawing fluorine atoms (e.g., DIFO) and fusion to aromatic rings (e.g., DIBO, DBCO), have produced reagents with significantly faster reaction rates.[3][17]

Quantitative Data

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against biocompatibility. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Table 1: Qualitative Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) required | None (metal-free) |

| Biocompatibility | Potentially cytotoxic; requires ligands | Highly biocompatible; ideal for in vivo use[15] |

| Reaction Rate | Generally very fast (up to 1000 M⁻¹s⁻¹) | Variable; dependent on cyclooctyne strain (0.001 - 1 M⁻¹s⁻¹) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Product | 1,4-disubstituted triazole | Mixture of regioisomeric triazoles |

| Key Advantage | Extreme speed and efficiency | Excellent biocompatibility |

Table 2: Second-Order Rate Constants for SPAAC Reactions

This table summarizes the second-order rate constants (k₂) for the reaction of various cyclooctynes with a benchmark azide (benzyl azide) under typical physiological conditions.

| Cyclooctyne | Abbreviation | k₂ (M⁻¹s⁻¹) | Key Features |

| Cyclooctyne | OCT | ~0.0012[1] | First generation, hydrophobic, slow kinetics. |

| Aryl-less Octyne | ALO | ~0.004 | Improved water solubility but still slow.[3] |

| Monofluorinated Cyclooctyne | MOFO | ~0.04 | Increased rate via electron-withdrawing fluorine.[3] |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Further rate enhancement.[18] |

| Dibenzocyclooctyne | DIBO/DBCO | ~0.1 - 0.9 | High strain, widely used, good balance of reactivity and stability.[19][20] |

| Bicyclononyne | BCN | ~1.0 | Fused ring system enhances strain and reactivity.[18] |

| DIBAC/ADIBO | DIBAC | ~1.3 | Azacyclooctyne with high reactivity. |

| Biarylazacyclooctynone | BARAC | ~3.1 | One of the fastest cyclooctynes due to optimized strain.[17] |

Note: Rate constants can vary based on solvent, temperature, and the specific azide used.[15][20]

Experimental Protocols

The following protocols provide generalized methodologies for common applications of azide-alkyne cycloaddition. Researchers should optimize concentrations and incubation times for their specific systems.

Protocol 1: CuAAC-Mediated Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a purified protein containing a terminal alkyne with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-reporter stock solution (e.g., 10 mM in DMSO).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O).

-

Ligand stock solution (e.g., 50 mM THPTA in H₂O).

-

Sodium Ascorbate (B8700270) stock solution (freshly prepared, 100 mM in H₂O).

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein to a final concentration of 10-50 µM in buffer.

-

Add Reporter: Add the azide-reporter to a final concentration of 100-500 µM (a 10-fold excess over the protein is a good starting point).

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. For a final reaction concentration of 1 mM Cu(I), you would mix equal volumes of 50 mM CuSO₄ and 250 mM THPTA, then dilute this premix.

-

Initiate Reaction: a. Add the CuSO₄/Ligand premix to the protein solution to a final copper concentration of 0.5-1 mM. b. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) state.[7]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction vessel can be gently rocked or vortexed intermittently.

-

Purification: Remove excess reagents and byproducts using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Analysis: Confirm labeling by methods appropriate for the reporter used, such as fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or Western blot with streptavidin-HRP.

Protocol 2: SPAAC-Mediated Labeling of Cell Surface Glycans

This protocol outlines a common workflow for visualizing cell surface glycans by first metabolically incorporating an azide-modified sugar and then labeling it with a cyclooctyne-fluorophore conjugate.[13][21]

Materials:

-

Mammalian cells in culture.

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

Methodology:

-

Metabolic Labeling: a. Culture cells to the desired confluency. b. Add the azide-sugar directly to the culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 1-3 days under normal culture conditions to allow for metabolic incorporation of the azide into cell surface glycans.

-

Cell Preparation: a. Gently wash the cells two to three times with PBS to remove any unincorporated azide-sugar. b. Harvest cells if performing flow cytometry, or proceed with labeling on the culture plate for microscopy.

-

SPAAC Reaction: a. Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS or imaging buffer at a final concentration of 10-50 µM. b. Add the solution to the washed cells and incubate for 30-90 minutes at 37°C or room temperature, protected from light.

-

Final Wash: Wash the cells two to three times with PBS to remove the unreacted cyclooctyne-fluorophore probe.

-

Analysis: a. For Microscopy: Fix the cells if desired, mount the coverslip, and visualize using a fluorescence microscope with the appropriate filter sets. b. For Flow Cytometry: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer using the appropriate laser and emission filter.

Applications in Drug Development and Research

The versatility of azide-alkyne cycloaddition has made it an indispensable tool across various scientific disciplines.

-

Proteomics: CuAAC and SPAAC are used to identify and quantify newly synthesized proteins or to profile specific post-translational modifications.[22][23][24] By introducing azide- or alkyne-bearing metabolic precursors (e.g., amino acid analogs), researchers can selectively tag and enrich protein populations of interest.[22]

-

Glycobiology: As detailed in the protocol above, these reactions have revolutionized the study of glycans, enabling their visualization and identification in living systems, which was previously a major challenge.[13][21]

-

Drug Discovery: Click chemistry is widely used to synthesize libraries of compound candidates and to conjugate molecules to create multifunctional drugs.[11][25]

-

Targeted Drug Delivery: A prominent application is the construction of Antibody-Drug Conjugates (ADCs).[2][26] A potent cytotoxic drug can be "clicked" onto a tumor-targeting antibody, ensuring that the therapeutic payload is delivered specifically to cancer cells, thereby reducing systemic toxicity.[2]

Conclusion

The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, represents a paradigm shift in the chemical modification of biological systems. CuAAC offers unparalleled reaction speed for in vitro applications, while SPAAC provides the biocompatibility essential for probing the intricate workings of living cells and organisms. The continued development of new catalysts, ligands, and strained alkynes continues to push the boundaries of what is possible, enabling researchers and drug developers to ask and answer increasingly complex biological questions with molecular precision.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 6. bioclone.net [bioclone.net]

- 7. benchchem.com [benchchem.com]

- 8. jetir.org [jetir.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 17. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

An In-depth Technical Guide to Protein Biotinylation using Biotin-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences research. The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10-15 M) provides a robust and versatile tool for protein detection, purification, and immobilization.[1] This guide focuses on a specific, powerful class of biotinylation reagent: Biotin-PEG4-azide .

Biotin-PEG4-azide is a heterobifunctional linker that combines three key features: a biotin moiety for high-affinity binding to streptavidin, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) group for covalent ligation via "click chemistry".[2][3][4] The PEG4 linker is hydrophilic, which enhances the solubility of the reagent and the resulting biotinylated protein, and its length helps to minimize steric hindrance, ensuring the biotin is accessible for binding to streptavidin.[1][5] The azide group allows for a highly specific and efficient covalent attachment to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[1][3]

This bioorthogonal reaction strategy, meaning it occurs without interfering with native biological processes, makes Biotin-PEG4-azide an ideal tool for a wide range of applications, including:

-

Proteomics and Protein Interaction Studies: Proximity labeling techniques, such as BioID, utilize biotinylation to map protein-protein interactions within a cellular context.[6][7]

-

Drug Delivery Systems: The specific targeting capabilities afforded by the biotin-streptavidin interaction are leveraged in the development of targeted drug delivery platforms.

-

Diagnostics: The high sensitivity of biotin-streptavidin detection is employed in various diagnostic assays, such as ELISA and Western blotting.

-

Protein Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using streptavidin-based affinity chromatography.[8]

This technical guide will provide an in-depth overview of the principles and protocols for using Biotin-PEG4-azide in protein biotinylation, including experimental workflows, quantitative analysis, and key considerations for successful implementation.

The Chemistry of Biotin-PEG4-azide

Biotin-PEG4-azide facilitates the biotinylation of alkyne-modified proteins through azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This can be achieved through two primary mechanisms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne and an azide.[9][10] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9]

Key Features of CuAAC:

-

High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.

-

Specificity: The azide and alkyne groups are bioorthogonal and do not react with other functional groups present in proteins.

-

Irreversible Linkage: The resulting triazole ring is highly stable.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, also known as copper-free click chemistry, is an alternative that circumvents the need for a potentially cytotoxic copper catalyst.[1][3] This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.

Key Features of SPAAC:

-

Copper-Free: Avoids the potential toxicity associated with copper catalysts, making it suitable for live-cell labeling.

-

Bioorthogonal: The reaction is highly specific and does not interfere with cellular processes.

-

Stable Conjugation: Forms a stable triazole linkage.

Experimental Protocols

The following sections provide detailed protocols for protein biotinylation using Biotin-PEG4-azide, subsequent purification, and quantification of biotin incorporation.

Protein Preparation

For successful biotinylation using Biotin-PEG4-azide, the target protein must first be modified to contain an alkyne group. This can be achieved through various methods, including:

-

Metabolic Labeling: Incorporating an alkyne-containing unnatural amino acid (e.g., L-Azidohomoalanine) into the protein during cell culture.

-

Enzymatic Modification: Using an enzyme to attach an alkyne-containing substrate to the protein.

-

Chemical Modification: Reacting the protein with a reagent that introduces an alkyne group, for example, by targeting specific amino acid side chains.

Prior to the biotinylation reaction, it is crucial to ensure the alkyne-modified protein is in an appropriate buffer. Amine-containing buffers, such as Tris, should be avoided in CuAAC reactions as they can chelate the copper catalyst.[11] Phosphate-buffered saline (PBS) is a commonly used alternative.

Protocol 1: Biotinylation via CuAAC

This protocol is adapted for the biotinylation of an alkyne-modified protein using Biotin-PEG4-azide.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

-

Biotin-PEG4-azide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Biotin-PEG4-azide: 10 mM in DMSO.

-

CuSO₄: 20 mM in deionized water.

-

THPTA: 100 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Purified alkyne-protein to a final concentration of 10-100 µM.

-

Biotin-PEG4-azide stock solution to a final concentration of 100-500 µM (a 10-fold molar excess over the protein is a good starting point).

-

THPTA stock solution to a final concentration of 500 µM.

-

CuSO₄ stock solution to a final concentration of 50-250 µM.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Removal of Excess Reagents: Proceed to the purification protocol (Section 3.4) to remove unreacted Biotin-PEG4-azide and copper catalyst.

Protocol 2: Biotinylation via SPAAC (Copper-Free)

This protocol is for the biotinylation of an azide-modified protein with a DBCO-modified counterpart, a common scenario in SPAAC. The principle is directly applicable to reacting an alkyne-modified protein with Biotin-PEG4-DBCO. For the purpose of this guide, we will describe the reaction of an azide-modified protein with a DBCO-biotin reagent.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

DBCO-PEG4-Biotin

-

DMSO or DMF

Procedure:

-

Prepare Stock Solution:

-

DBCO-PEG4-Biotin: 10 mM in DMSO or DMF.

-

-

Reaction Setup:

-

To your azide-modified protein (typically at a concentration of 50-100 µM in PBS, pH 7.2), add a 10-20-fold molar excess of the DBCO-PEG4-Biotin stock solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

-

Removal of Excess Reagents: Proceed to the purification protocol (Section 3.4) to remove unreacted DBCO-PEG4-Biotin.

Protocol 3: Purification of Biotinylated Protein

Streptavidin affinity chromatography is the most effective method for purifying biotinylated proteins.

Materials:

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or PBS containing 2-10 mM free biotin for less stringent elution)

Procedure:

-

Equilibrate the Resin:

-

Add the streptavidin-agarose resin to a chromatography column.

-

Wash the resin with 10 column volumes (CV) of Binding/Wash Buffer.

-

-

Bind the Biotinylated Protein:

-

Apply the reaction mixture from the biotinylation step to the equilibrated column. For optimal binding, use a low flow rate.

-

Collect the flow-through and re-apply it to the column to maximize binding.

-

-

Wash the Resin:

-

Wash the column with at least 10 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the wash fraction returns to baseline, indicating that all non-biotinylated proteins have been removed.

-

-

Elute the Biotinylated Protein:

-

Elute the bound biotinylated protein using an appropriate elution buffer. Harsh denaturing conditions (e.g., 8 M Guanidine-HCl) are often required to disrupt the strong biotin-streptavidin interaction.[8] For applications where protein activity needs to be preserved, a milder elution using a high concentration of free biotin can be attempted, although this is often less efficient.

-

-

Buffer Exchange:

-

If a harsh elution buffer was used, the purified protein should be immediately buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.

-

Protocol 4: Quantification of Biotinylation Efficiency (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules incorporated per protein molecule. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

-

Purified biotinylated protein

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.

-

Add Biotinylated Protein: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.

-

Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.

-

Calculate Moles of Biotin: The change in absorbance is used to calculate the concentration of biotin in the sample.

Calculation:

The number of moles of biotin per mole of protein can be calculated using the following formula, based on the Beer-Lambert law:

Moles of biotin / mole of protein = [((A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin Sample)) / ε] / [protein concentration (M)]

Where:

-

A₅₀₀ is the absorbance at 500 nm

-

ε is the molar extinction coefficient of the HABA/avidin complex (34,000 M⁻¹cm⁻¹)

Quantitative Data Presentation

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of typical parameters and expected outcomes.

Table 1: Reaction Parameters for Protein Biotinylation

| Parameter | CuAAC | SPAAC |

| Protein Concentration | 10-100 µM | 50-100 µM |

| Biotin-PEG4-azide/DBCO-Biotin Molar Excess | 10-fold | 10-20-fold |

| Catalyst | CuSO₄ (50-250 µM) + Sodium Ascorbate (1-5 mM) | None |

| Reaction Time | 1-4 hours | 2-4 hours (RT) or overnight (4°C) |

| Temperature | Room Temperature | Room Temperature or 4°C |

Table 2: Example Data from HABA Assay for Biotinylation Quantification

| Sample | Protein Concentration (mg/mL) | Molecular Weight (kDa) | A₅₀₀ HABA/Avidin | A₅₀₀ HABA/Avidin/Sample | Moles of Biotin per Mole of Protein (Calculated) |

| Biotinylated IgG | 1.0 | 150 | 0.850 | 0.650 | ~5.8 |

| Unbiotinylated IgG | 1.0 | 150 | 0.850 | 0.845 | ~0.1 |

Note: The data in Table 2 is illustrative. Actual results will vary depending on the protein and reaction conditions.

Visualizations

Biotinylation Reaction Schemes

Caption: Chemical schemes for CuAAC and SPAAC biotinylation reactions.

Experimental Workflow for Proximity Labeling

Caption: Workflow for proximity labeling using Biotin-PEG4-azide.

Conclusion

Biotin-PEG4-azide is a versatile and powerful reagent for the specific and efficient biotinylation of proteins. Its application in click chemistry, through both CuAAC and SPAAC pathways, offers researchers a high degree of control over the labeling process. The inclusion of the PEG4 spacer enhances the properties of the resulting biotinylated proteins, making them well-suited for a variety of downstream applications. By following the detailed protocols and considering the quantitative aspects outlined in this guide, researchers can confidently and effectively utilize Biotin-PEG4-azide to advance their studies in proteomics, drug development, and diagnostics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Biotin-PEG4-Azide [baseclick.eu]

- 4. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biotin-xx.com [biotin-xx.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

Biotin-PEG4-azide: A Technical Guide for Novice Researchers

An In-depth Technical Guide on the Core Principles and Applications of Biotin-PEG4-azide in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-azide, a versatile heterobifunctional linker, designed for novice researchers. We will delve into its core properties, common applications, and provide detailed experimental protocols for its use in bioconjugation and protein analysis.

Introduction to Biotin-PEG4-azide

Biotin-PEG4-azide is a chemical reagent widely used in bioconjugation, a process that joins two or more molecules to create a new complex with combined functionalities. This reagent is composed of three key components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is fundamental to many detection and purification systems in molecular biology.

-

PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer. The PEG4 linker increases the solubility of the molecule in aqueous solutions, reduces steric hindrance between the biotin and its target, and minimizes non-specific binding.[1]

-

Azide (B81097) (-N3): A functional group that is highly reactive in "click chemistry" reactions. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.[1]

The combination of these three components makes Biotin-PEG4-azide a powerful tool for attaching a biotin label to a wide range of molecules, which can then be used for detection, purification, and various other applications.[1][2]

Core Properties of Biotin-PEG4-azide

A summary of the key physical and chemical properties of Biotin-PEG4-azide is presented in the table below. Understanding these properties is crucial for its proper handling, storage, and use in experiments.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₆N₆O₆S | [2] |

| Molecular Weight | 488.6 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥ 95% (typically analyzed by HPLC) | [2] |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |

| Shelf Life | Typically 12 months or more when stored correctly. | [2] |

Key Applications in Research

The unique structure of Biotin-PEG4-azide lends itself to a variety of applications in life sciences research and drug development. Some of the most common applications include:

-

Protein Labeling and Bioconjugation: The primary use of Biotin-PEG4-azide is to label proteins and other biomolecules that have been modified to contain an alkyne or a strained cyclooctyne (B158145) group. This is achieved through click chemistry.[1]

-

Protein Purification: Once a protein of interest is biotinylated, it can be easily purified from a complex mixture, such as a cell lysate, using streptavidin-coated beads.

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated detection antibodies, in conjunction with streptavidin-enzyme conjugates, can be used to enhance signal detection.

-

Cell Surface Labeling: Due to its hydrophilicity, Biotin-PEG4-azide can be used to label cell surface proteins in living cells without permeating the cell membrane.

-

Drug Delivery: Biotin can act as a targeting moiety to deliver drugs or imaging agents to cells that overexpress biotin receptors.

Experimental Protocols

This section provides detailed, step-by-step protocols for the two main types of click chemistry reactions used to conjugate Biotin-PEG4-azide to a target molecule, as well as a protocol for the subsequent purification of the biotinylated protein.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that joins an azide with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG4-azide

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)

-

Purification column (e.g., desalting column)

Protocol:

-

Prepare a stock solution of Biotin-PEG4-azide: Dissolve Biotin-PEG4-azide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

-

Your alkyne-modified protein (e.g., to a final concentration of 1-10 mg/mL).

-

Biotin-PEG4-azide stock solution (a 10- to 20-fold molar excess over the protein is a good starting point).

-

Copper(II) sulfate solution (to a final concentration of 1-2 mM).

-

(Optional but recommended) Copper-stabilizing ligand in a 5:1 molar ratio to CuSO₄.

-

Freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).

-

-

Incubate the reaction: Gently mix the components and incubate at room temperature for 1-4 hours.

-

Purify the biotinylated protein: Remove the excess reagents and byproducts using a desalting column or dialysis.

-

Store the biotinylated protein: Store the purified protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems or with sensitive biomolecules where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.

Materials:

-

DBCO-modified protein in an amine- and azide-free buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG4-azide

-

Anhydrous DMSO or DMF

-

Purification column (e.g., desalting column)

Protocol:

-

Prepare a stock solution of Biotin-PEG4-azide: Dissolve Biotin-PEG4-azide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine your DBCO-modified protein with a 3- to 10-fold molar excess of the Biotin-PEG4-azide stock solution.

-